Orienticin A

Description

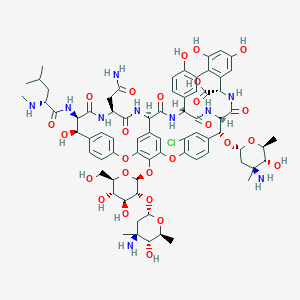

Structure

2D Structure

Properties

CAS No. |

111073-20-2 |

|---|---|

Molecular Formula |

C73H89ClN10O26 |

Molecular Weight |

1558.0 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |

InChI Key |

BURNGCVAUVZERJ-BNSVOVDNSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Synonyms |

orienticin A |

Origin of Product |

United States |

Molecular Architecture and Structural Determinants of Orienticin a

Elucidation of the Heptapeptide (B1575542) Core and Glycosidic Linkages

Orienticin A possesses a heptapeptide backbone, which forms the central structural scaffold of the molecule. ontosight.ai This peptide core is composed of seven amino acids, some of which are aromatic and have undergone extensive oxidative cross-linking to form macrocycles. researchgate.netmdpi.com The heptapeptide core of this compound is classified as a Type I glycopeptide, containing aliphatic residues at positions 1 and 3, similar to vancomycin (B549263). researchgate.netmdpi.com

Comparative Structural Analysis with Vancomycin-Type Glycopeptides

This compound belongs to the vancomycin-type glycopeptide family of antibiotics. ontosight.ai These compounds share a common structural theme: a glycosylated non-ribosomal heptapeptide containing aromatic amino acids with oxidative cross-linking. researchgate.netmdpi.com Despite these similarities, key structural differences exist between this compound and vancomycin.

A primary distinction lies in the glycosylation pattern. While vancomycin typically has two sugar residues (a disaccharide consisting of glucose and vancosamine), this compound possesses three sugar residues. researchgate.netnih.govmdpi.com Additionally, this compound is described as having two chloride-free sugar moieties. ontosight.ai Orienticin C, a related compound, is nearly identical to the vancomycin aglycon but lacks the C and E ring aryl chlorides present in vancomycin. nih.gov These variations in glycosylation and chlorination contribute to differences in their physical properties and potentially their interactions with bacterial targets.

Table 1: Comparative Structural Features of this compound and Vancomycin

| Feature | This compound | Vancomycin |

| Heptapeptide Core | Type I (Aliphatic residues at positions 1 & 3) | Type I (Aliphatic residues at positions 1 & 3) |

| Number of Sugars | Three | Two |

| Chloride Content | Contains chloride (this compound) nih.gov | Contains chloride |

| Specific Sugars | Includes 3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl ontosight.ai | Includes vancosamine (B1196374) and glucose nih.gov |

Conformational Analysis and Three-Dimensional Structure

The three-dimensional structure of this compound is critical for its mechanism of action. ontosight.ai Glycopeptide antibiotics, including this compound, possess rigid structures with strained cyclic peptide subunits featuring biaryl and diaryl ether linkages woven into intricate macrocyclic frameworks. nih.gov These linkages and macrocycles impose significant constraints on the flexibility of the molecule, leading to a defined three-dimensional conformation.

Conformational analysis of molecules involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. libretexts.orgscribd.com For complex molecules like this compound, the interplay of various factors such as bond rotations, steric interactions, and intramolecular forces dictates the preferred conformations. scribd.comtru.ca While detailed conformational analysis specific to this compound was not extensively found in the search results, the inherent rigidity imposed by its cyclic and cross-linked peptide structure, along with the attached sugar moieties, suggests a relatively constrained conformational landscape compared to linear peptides. The specific three-dimensional arrangement allows this compound to bind to its bacterial cell wall target, inhibiting synthesis. ontosight.ai

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C73H89ClN10O26 | PubChem nih.gov |

| Molecular Weight | 1558.0 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 1556.5638007 Da | PubChem nih.gov |

| Rotatable Bonds | 110 | PubChem nih.gov |

| Hydrogen Bond Donor | 32 | PubChem nih.gov |

| Hydrogen Bond Acceptor | 26 | PubChem nih.gov |

Biosynthesis and Metabolic Engineering of Orienticin a

Biosynthetic Pathways and Precursors

The biosynthesis of Orienticin A follows the general pathway observed for other glycopeptide antibiotics. This process is non-ribosomal and involves the assembly of a heptapeptide (B1575542) backbone, followed by extensive post-translational modifications, including glycosylation, chlorination, and oxidative cross-linking. nih.gov

The initial steps involve the synthesis of unusual or non-proteinogenic amino acids that serve as precursors for the peptide core. These amino acids are then assembled into a linear heptapeptide by a multi-enzyme complex known as non-ribosomal peptide synthetase (NRPS). nih.gov Following the formation of the peptide backbone, various enzymatic modifications occur, contributing to the final structure and biological activity of this compound.

Key precursors for the heptapeptide backbone are derived from primary metabolism and include both proteinogenic and non-proteinogenic amino acids. The specific amino acid sequence of the heptapeptide core is crucial for the subsequent cyclization and modification steps.

Enzymatic Catalysis and Key Intermediates

The biosynthesis of this compound is catalyzed by a suite of specialized enzymes. Non-ribosomal peptide synthetases (NRPSs) are central to the process, responsible for recognizing, activating, and condensing the amino acid precursors in a specific order to form the linear heptapeptide. nih.gov These large multi-modular enzymes contain distinct domains for substrate recognition (adenylation domains), peptide bond formation (condensation domains), and carrier functions (thiocarboxylation domains).

Following peptide assembly, several enzymes mediate post-translational modifications. Glycosyltransferases are essential for attaching sugar moieties to the peptide backbone. wikipedia.org this compound is known to contain three sugar residues, which are added through specific enzymatic reactions. nih.gov For instance, in the biosynthesis of the related glycopeptide vancomycin (B549263), glycosyltransferases like GtfD and GtfE are involved, with GtfE adding the first sugar residue. wikipedia.org Enzymes from Amycolatopsis orientalis have been utilized in the enzymatic glycosylation of vancomycin aglycons, highlighting their role in sugar attachment in this class of compounds. wikipedia.org

Other crucial enzymatic steps include chlorination, catalyzed by halogenases, and oxidative cross-linking of tyrosine residues, mediated by cytochrome P450 enzymes. These modifications are vital for forming the characteristic three-dimensional structure of glycopeptide antibiotics. Key intermediates in this pathway include the linear heptapeptide, the cyclized aglycon (which for Orienticin C is structurally similar to the vancomycin aglycon), and various glycosylated and chlorinated forms. wikipedia.org

Genetic Regulation of this compound Production

The genes encoding the enzymes and proteins involved in this compound biosynthesis are typically clustered together in the producer organisms' genomes, forming a biosynthetic gene cluster. fishersci.se The expression of these gene clusters is tightly regulated to ensure efficient production of the antibiotic, often in response to environmental signals or the organism's growth phase.

Genetic regulation occurs at multiple levels, including transcriptional control. Regulatory genes within or outside the biosynthetic cluster encode proteins that can act as activators or repressors, influencing the transcription of the biosynthetic genes. nih.govuni.lu Pathway-specific regulators play a significant role in coordinating the expression of the entire gene cluster. Studies on the biosynthesis of A82846B, a related glycopeptide precursor, have shown that overexpression of a pathway-specific regulator, StrR, can significantly increase antibiotic production. nih.gov Similarly, overexpression of genes involved in glycosyl synthesis, such as evaE, has been demonstrated to enhance the conversion of intermediates to the final product, leading to improved yields. nih.gov

Understanding the genetic regulatory network governing this compound biosynthesis is crucial for developing strategies to enhance its production through genetic engineering.

Bioconversion Studies of this compound from Analogues

Bioconversion approaches offer an alternative or complementary strategy for obtaining this compound, particularly from structurally related analogues or intermediates. While specific detailed studies on the bioconversion of this compound from diverse synthetic or natural analogues are not extensively documented in the immediate search results, the principles applied to related glycopeptides are relevant.

Enzymatic glycosylation, for instance, represents a form of bioconversion where specific sugar moieties are attached to a glycopeptide aglycon or a partially glycosylated precursor using isolated or recombinant glycosyltransferases. As mentioned earlier, enzymes from Amycolatopsis orientalis have been used for the enzymatic glycosylation of vancomycin aglycons, demonstrating the feasibility of using biocatalysts for modifying glycopeptide structures. wikipedia.org

Furthermore, metabolic engineering strategies aimed at improving the production of related glycopeptides, such as the precursor A82846B, involve manipulating the host organism's metabolic pathways to favor the synthesis and accumulation of the target compound. This can include blocking competing biosynthetic pathways or enhancing the flux towards the desired product. ctdbase.org These strategies can be viewed as a form of in vivo bioconversion, where a microbial cell is engineered to convert readily available precursors into a more complex target molecule like this compound or its analogues.

The development of semi-synthetic glycopeptides, such as oritavancin (B1663774) which is derived from chloroeremomycin (B1668801) (A82846B), also highlights the potential for chemical or enzymatic modification of naturally occurring glycopeptide scaffolds to generate new compounds with improved properties. wikipedia.orgwikipedia.org This underscores the potential for bioconversion or enzymatic modification steps as part of a broader strategy for obtaining this compound or novel analogues from existing structures.

The application of metabolic engineering to related glycopeptide production, such as the increase in A82846B yield through overexpression of regulatory and synthesis genes, illustrates the potential for similar approaches to enhance this compound production.

| Metabolic Engineering Strategy Applied to A82846B Production in Amycolatopsis orientalis | Effect on A82846B Production (mg/L) | Source Snippet |

| Wild-type strain | 92 | nih.gov |

| Deletion of putative competitive pathways | 174 | nih.gov |

| Overexpression of pathway-specific regulator StrR | 226 | nih.gov |

| Overexpression of glycosyl-synthesis gene evaE | 332 | nih.gov |

| Optimized fermentation process (in 15 L fermenter) | 725 | nih.gov |

This data demonstrates the significant impact that targeted genetic manipulation and fermentation optimization can have on the production yield of complex glycopeptide precursors, suggesting similar potential for this compound.

Mechanism of Action of Orienticin a at Molecular and Cellular Levels

Inhibition of Bacterial Cell Wall Biosynthesis

Orienticin A, like other glycopeptide antibiotics, inhibits the later stages of peptidoglycan synthesis, the primary component of the bacterial cell wall ontosight.ailibretexts.orgasm.org. This inhibition occurs by targeting the essential peptidoglycan precursors ontosight.aiasm.org.

Molecular Binding to D-Alanyl-D-Alanine Terminus

A key aspect of this compound's mechanism is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors ontosight.aiasm.orgnih.gov. This dipeptide sequence is a crucial component of the nascent peptidoglycan chains asm.orgnih.gov. The binding of this compound to this terminus effectively sequesters the precursor, preventing its proper incorporation into the growing cell wall structure ontosight.aiasm.org.

Disruption of Peptidoglycan Polymerization and Cross-linking

By binding to the D-Ala-D-Ala terminus, this compound disrupts the enzymatic reactions necessary for building the peptidoglycan meshwork ontosight.aiasm.org. Specifically, it inhibits the transglycosylation step, which involves the polymerization of the glycan chains, and the transpeptidation step (also known as cross-linking), which forms the peptide bridges between adjacent glycan strands asm.orgresearchgate.netnih.gov. These processes are essential for the structural integrity and rigidity of the bacterial cell wall libretexts.orgasm.org. The disruption of these steps leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death ontosight.aiontosight.ai.

Specificity of Action against Gram-Positive Bacterial Targets

This compound primarily exhibits activity against Gram-positive bacteria ontosight.aiontosight.ai. This specificity is directly related to its mechanism of action targeting peptidoglycan synthesis ontosight.ailibretexts.org. Gram-positive bacteria possess a thick layer of peptidoglycan that is readily accessible to glycopeptide antibiotics like this compound medicalnewstoday.com. In contrast, Gram-negative bacteria have a thinner peptidoglycan layer protected by an outer membrane, which acts as a barrier preventing effective access of large glycopeptide molecules to their target site medicalnewstoday.com.

High-Resolution Structural Studies of this compound-Target Interactions

Structural studies, often employing techniques like nuclear magnetic resonance (NMR) and molecular modeling, have provided detailed insights into how glycopeptide antibiotics interact with the D-Ala-D-Ala terminus asm.orguliege.be. While specific high-resolution structural data solely focused on this compound is less extensively documented in the provided snippets compared to its close relative vancomycin (B549263), the principles of interaction for glycopeptides are generally conserved ontosight.aiasm.org. These studies reveal the molecular forces and spatial arrangements that govern the binding event asm.orgnih.gov.

Hydrogen Bonding Networks

A critical component of the interaction between glycopeptide antibiotics and the D-Ala-D-Ala terminus is the formation of an extensive network of hydrogen bonds asm.orgnih.govuea.ac.uk. Multiple hydrogen bonds are established between the antibiotic molecule and the backbone amide hydrogens and carboxylate group of the terminal D-Ala-D-Ala dipeptide asm.orguliege.benih.gov. These hydrogen bonds contribute significantly to the stability and high affinity of the binding complex nih.gov.

Hydrophobic Interactions and Steric Constraints

In addition to hydrogen bonding, hydrophobic interactions also play a role in stabilizing the binding of glycopeptide antibiotics to their target nih.govnih.govwhiterose.ac.uk. The binding pocket on the antibiotic molecule often contains hydrophobic residues that interact with the non-polar portions of the D-Ala-D-Ala dipeptide uliege.benih.govwhiterose.ac.uk. Steric constraints, arising from the three-dimensional structure of both the antibiotic and the peptidoglycan precursor, ensure the specificity of the interaction nih.govnih.gov. The precise fit between the antibiotic's binding pocket and the D-Ala-D-Ala terminus is crucial for effective binding and inhibition nih.gov. Modifications to either the antibiotic or the target can introduce steric clashes that reduce binding affinity and contribute to resistance nih.gov.

Structure Activity Relationship Sar Investigations of Orienticin a

Methodologies for SAR Determination

Determining the SAR of complex molecules like glycopeptide antibiotics involves a combination of approaches. Chemical synthesis plays a vital role, allowing for targeted modifications of specific functional groups or regions within the Orienticin A structure. wikipedia.orguea.ac.uk These synthesized analogues are then evaluated for their antimicrobial activity against a range of bacterial strains, including susceptible and resistant phenotypes. In vitro assays, such as minimum inhibitory concentration (MIC) determination, are fundamental for quantifying the antibacterial potency of the modified compounds. asm.org

Furthermore, biochemical studies are employed to understand the interaction between this compound analogues and their bacterial target, the D-Ala-D-Ala terminus of peptidoglycan precursors. asm.org Techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular modeling can provide insights into the binding mode and affinity of the analogues. asm.org For instance, computer and molecular modeling can show how the D-Ala-D-Ala carboxy terminus is held by hydrogen bonds to the N-terminus of the glycopeptide antibiotic. asm.org

Influence of Core Heptapeptide (B1575542) Modifications on Antimicrobial Potency

The central core of glycopeptide antibiotics, including this compound, is a heptapeptide. asm.org This core structure is critical for binding to the D-Ala-D-Ala terminus. Modifications to the amino acid residues within this heptapeptide core can significantly impact antimicrobial potency. While specific detailed information on this compound's core heptapeptide modifications is limited in the provided context, general principles from related glycopeptides like vancomycin (B549263) can be considered. The heptapeptide of glycopeptides has a high degree of homology in aromatic amino acids 4 to 7. asm.org In vancomycin-type antibiotics, amino acids 1 and 3 are aliphatic. asm.org Alterations or substitutions of these amino acids, particularly those involved in crucial hydrogen bonding interactions with the D-Ala-D-Ala target, can lead to reduced binding affinity and diminished antibacterial activity. asm.org

Role of Glycosylation Patterns and Sugar Moieties in Biological Activity

Glycosylation, the attachment of sugar moieties, is a characteristic feature of this compound and other glycopeptide antibiotics. nih.gov this compound contains sugar residues attached to its heptapeptide core. nih.gov These sugar moieties can influence the compound's solubility, pharmacokinetics, and interaction with bacterial cell wall precursors. nih.gov

Impact of Halogenation on this compound Efficacy

This compound contains a chlorine atom in its structure. nih.gov Halogenation, specifically the presence and position of chlorine atoms, can influence the activity of glycopeptide antibiotics. Studies comparing this compound and related compounds like A82846 factors (which are structural analogs of vancomycin) provide insights into the role of halogenation. asm.org

An examination of in vitro antibacterial activity showed that A82846A and A82846B were more active than vancomycin, while this compound and A82846C were twofold less active than vancomycin. asm.org These data suggest that the removal of chlorine in the aromatic ring of amino acid 6 has slight, if any, effect on antibacterial activity. asm.org However, the removal of chlorine in the aromatic ring of amino acid 2 can diminish activity significantly. asm.org This indicates that the position of the halogen substituent is important for optimal efficacy.

SAR of this compound Analogues and Semi-synthetic Derivatives

Research into this compound and its analogues, as well as semi-synthetic derivatives, aims to discover compounds with improved properties, such as enhanced activity against resistant strains or better pharmacokinetic profiles. uea.ac.ukjst.go.jp

This compound is structurally related to other glycopeptides such as vancomycin, teicoplanin, and eremomycin. asm.org Semi-synthetic modifications of glycopeptides, like the introduction of lipophilic substituents, have been explored to enhance activity, particularly against vancomycin-resistant strains. For example, oritavancin (B1663774), a semi-synthetic lipoglycopeptide derived from chloroeremomycin (B1668801), has enhanced activity against vancomycin-susceptible and vancomycin-resistant enterococci due to the addition of an N-alkyl-p-chlorophenylbenzyl substituent on the disaccharide. researchgate.net This modification allows oritavancin to anchor to the bacterial cell membrane, providing an additional mechanism of action. researchgate.net

While specific detailed SAR data tables for this compound analogues were not extensively available in the provided search results, the general principles observed in related glycopeptide SAR studies are applicable. Modifications to the peptide core, glycosylation pattern, and the addition of lipophilic side chains are common strategies explored to modulate the activity of this class of antibiotics. nih.govresearchgate.netresearchgate.net

Chemical Synthesis Strategies for Orienticin a and Its Analogues

Total Synthetic Routes to Orienticin A Aglycones

Total synthesis of glycopeptide aglycones, the core peptide structures without the attached sugars, has been a significant area of research, providing fundamental insights into the construction of these complex molecules. nih.gov The aglycone of Orienticin C, a closely related glycopeptide, has served as a key target in the development of synthetic methodologies applicable to the vancomycin-related family, including this compound. nih.govohiolink.eduacs.org Total syntheses often involve assembling the heptapeptide (B1575542) chain followed by the crucial diaryl ether cyclizations to form the characteristic macrocyclic rings. nih.gov

Diaryl Ether Linkage Formation Methodologies

The formation of diaryl ether linkages is a critical step in the synthesis of this compound aglycones and related glycopeptides. nih.govohiolink.edubeilstein-journals.org These linkages connect tyrosine and hydroxyphenylglycine residues within the peptide backbone, creating the complex three-dimensional structure essential for activity. nih.gov Methodologies for forming these linkages include nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed couplings. nih.govohiolink.edubeilstein-journals.org

Early approaches to diaryl ether formation in glycopeptide synthesis often utilized SNAr reactions, typically involving the reaction of a phenol (B47542) with an activated aryl halide. nih.gov For instance, the Evans synthesis of the Orienticin C aglycone employed an SNAr reaction between a D ring phenol and a C ring o-nitrofluoroarene to form a 16-membered diaryl ether. nih.gov This reaction could proceed at room temperature, even without added base in polar aprotic solvents. nih.gov Similarly, the Nicolaou synthesis of the vancomycin (B549263) aglycone utilized metal-activated SNAr reactions promoted by copper bromide for the formation of both CD and DE diaryl ethers. nih.gov

Metal-catalyzed coupling reactions, such as Ullmann-type couplings and palladium-catalyzed arylations, have also been explored for diaryl ether synthesis. beilstein-journals.org The Ullmann reaction, traditionally requiring high temperatures and stoichiometric copper, has seen advancements with the development of more efficient catalytic systems utilizing various ligands. beilstein-journals.org Palladium-catalyzed methods, developed by Buchwald and Hartwig, offer milder conditions but involve the use of expensive metal catalysts. beilstein-journals.org Ruthenium-mediated SNAr methodology has also been investigated for the synthesis of diaryl ether linkages in glycopeptide precursors. ohiolink.edunih.gov

Macrocyclization Techniques in Glycopeptide Synthesis

Macrocyclization, the formation of large rings within the peptide structure, is another defining feature of this compound synthesis. nih.govqyaobio.com In glycopeptide aglycones, macrocyclization typically occurs through the formation of the diaryl ether linkages, creating the characteristic polycyclic framework. nih.gov These cyclizations often involve intramolecular reactions on linear or partially assembled peptide precursors. nih.gov

Techniques employed for macrocyclization in glycopeptide synthesis are closely linked to the diaryl ether formation methodologies. SNAr reactions, as discussed earlier, are frequently used for intramolecular cyclization to form the diaryl ether-containing rings. nih.gov The success of these macrocyclizations often depends on factors such as the conformation of the linear peptide precursor, the reaction conditions, and the presence of suitable activating and leaving groups on the aromatic rings. nih.govohiolink.edu

Controlling the atropodiastereoselectivity during the formation of axially chiral diaryl ethers is a significant challenge in glycopeptide synthesis. nih.govsnnu.edu.cn Different synthetic strategies have shown varying degrees of diastereoselectivity in forming the natural atropisomers. nih.gov For example, the Evans synthesis of the Orienticin C aglycone achieved a kinetic diastereoselection of 7:1 in favor of the natural atropisomer during the DE macrocyclization. nih.gov The Boger synthesis of the teicoplanin aglycone also demonstrated highly diastereoselective DE macrocyclization under minimized basicity. researchgate.net

Beyond diaryl ether formation, other macrocyclization strategies relevant to peptide synthesis, such as lactam formation, azide-alkyne cycloadditions, and ring-closing metathesis, have been developed for creating cyclic peptide structures. nih.govuni-kiel.de While these methods may not be directly applied to the core diaryl ether macrocycles of this compound, they are relevant for the synthesis of cyclic peptide analogues or for incorporating cyclic motifs into modified glycopeptides.

Semi-synthetic Approaches for this compound Production

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel derivatives. nih.govwikipedia.org This approach can be advantageous for complex molecules like this compound, where total synthesis can be challenging and costly. wikipedia.org Semi-synthetic routes to this compound and its analogues typically start from a related naturally occurring glycopeptide, such as vancomycin or chloroorienticin B, and involve targeted chemical transformations to modify specific parts of the molecule. nih.gov

Semi-synthetic modifications can include alterations to the peptide backbone, the sugar moieties, or the introduction of new functional groups. nih.gov These modifications are often aimed at improving properties such as antibacterial activity, solubility, or pharmacokinetic profiles. nih.gov For example, semi-synthetic derivatives of chloroorienticin B with modifications like N-alkylation and aminomethylation have been synthesized to explore their activity against resistant bacterial strains and improve water solubility. nih.gov

Design and Synthesis of Novel this compound Derivatives for Structure-Activity Exploration

The design and synthesis of novel this compound derivatives are crucial for understanding the relationship between their chemical structure and biological activity (SAR). jst.go.jpnih.govnih.gov By systematically modifying different parts of the this compound molecule, researchers can identify structural features essential for its antibacterial potency and explore ways to overcome resistance mechanisms. jst.go.jp

Synthesis of these derivatives often utilizes both total synthesis and semi-synthetic approaches. nih.govjst.go.jp Total synthesis allows for more extensive modifications and the introduction of diverse structural changes across the molecule. Semi-synthesis, starting from a natural product scaffold, provides a more direct route to analogues with targeted modifications. nih.govwikipedia.org

Chemoenzymatic Synthesis of Glycopeptide Structures

Chemoenzymatic synthesis combines chemical and enzymatic transformations to construct complex molecules. frontiersin.orgresearchgate.netnih.govnih.govrsc.org This approach leverages the high specificity and efficiency of enzymes for certain reactions, which can be challenging to achieve using purely chemical methods. frontiersin.orgresearchgate.netrsc.org In the context of glycopeptide synthesis, chemoenzymatic methods are particularly useful for the introduction of sugar moieties onto the peptide backbone (glycosylation) and potentially for facilitating macrocyclization or other complex coupling reactions. frontiersin.orgresearchgate.netnih.govnih.govrsc.org

Enzymes such as glycosyltransferases and endoglycosidases can be used to catalyze the formation of glycosidic bonds with high regioselectivity and stereoselectivity. nih.govrsc.org This is a significant advantage over traditional chemical glycosylation methods, which often require extensive protecting group strategies and can lead to mixtures of isomers. rsc.org Chemoenzymatic approaches can involve synthesizing peptide precursors chemically and then using enzymes to attach the desired sugar residues. frontiersin.orgrsc.org

Furthermore, enzymes, particularly cytochrome P450 enzymes, play a role in the biosynthesis of the complex cyclic structures found in glycopeptide antibiotics like vancomycin and potentially this compound, by catalyzing oxidative cross-linking reactions that form the diaryl ether bonds. researchgate.netuq.edu.auresearchgate.net While the total enzymatic synthesis of this compound is not yet fully realized, chemoenzymatic approaches that mimic or utilize these biosynthetic enzymes could offer novel routes to access the complex aglycone structure or introduce specific modifications. researchgate.netnih.gov Combining peptide synthesis with enzymatic cyclization has shown promise in forming novel glycopeptide structures. researchgate.netnih.gov

In Vitro Biological Activity Spectrum of Orienticin a

Antibacterial Activity Against Resistant Gram-Positive Pathogens

Orienticin A has demonstrated potent in vitro antibacterial activity against a range of Gram-positive bacteria, including those that have developed resistance to established antibiotics. ontosight.ainih.gov

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Studies have shown that this compound exhibits potent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). ontosight.ainih.gov MRSA strains are a significant concern in clinical settings due to their resistance to methicillin (B1676495) and other beta-lactam antibiotics, which inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). wikipedia.orgrcsb.org

Performance Against Vancomycin-Resistant Enterococci (VRE) Phenotypes

This compound has also shown efficacy against vancomycin-resistant enterococci (VRE). ontosight.ainih.gov The emergence of VRE has posed challenges for the effectiveness of glycopeptide antibiotics like vancomycin (B549263). ontosight.ai Resistance to glycopeptides in enterococci can arise through modifications at the D-Ala-D-Ala terminus of peptidoglycan precursors. ontosight.ai

Comparative In Vitro Potency with Established Glycopeptide Antibiotics

This compound's in vitro activity has been compared to that of established glycopeptide antibiotics such as vancomycin and teicoplanin. asm.org These comparisons often involve determining the minimum inhibitory concentration (MIC) values against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Profiling

Minimum Inhibitory Concentration (MIC) profiling is a standard method used to assess the in vitro potency of antibiotics. It determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Studies have evaluated the MIC values of this compound against various Gram-positive bacteria, including resistant strains. nih.gov

One study indicated that this compound was twofold less active than vancomycin when tested against penicillin G-susceptible S. aureus X1.1, penicillin G-resistant S. aureus V41, and methicillin-resistant S. aureus strains X400 and S13E. asm.org However, another study on a novel thiazolyl cyclic-peptide antibiotic, PM181104 (which is described as having potent activity against MRSA and VRE), reported MIC values in the single-digit nanomolar range against these pathogens. nih.gov While this latter study refers to PM181104, it highlights the potential for potent activity in related antibiotic classes against resistant strains. nih.gov

Comparative MIC data with vancomycin and teicoplanin is crucial for understanding the relative effectiveness of this compound. Vancomycin and teicoplanin are both glycopeptide antibiotics that inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. wikipedia.orgmims.commims.comnih.gov Studies have shown varying MIC trends for vancomycin and teicoplanin against MRSA over time, with some reports indicating an increase in modal MIC values for teicoplanin and vancomycin against certain MRSA clones. nih.gov

While specific comprehensive MIC data tables for this compound compared directly against a broad panel of resistant strains alongside vancomycin and teicoplanin were not extensively detailed in the search results, the information available suggests that this compound is being investigated for its activity against pathogens where vancomycin resistance is a concern. ontosight.ai

Based on the available information, a conceptual representation of comparative MIC data might look like this (Note: Specific numerical values for this compound are illustrative based on the "twofold less active than vancomycin" finding against certain S. aureus strains asm.org, and actual values would vary depending on the specific bacterial strain and testing methodology):

| Antibiotic | Bacterial Strain (Example) | MIC (µg/mL) (Illustrative) |

| Vancomycin | MRSA Strain A | 1 |

| This compound | MRSA Strain A | 2 |

| Teicoplanin | MRSA Strain A | 1.5 |

| Vancomycin | VRE Strain B | >32 (Resistant) |

| This compound | VRE Strain B | (Data not explicitly found) |

| Teicoplanin | VRE Strain B | (Data not explicitly found) |

This table is illustrative and based on limited comparative data found. Comprehensive MIC profiling across diverse resistant strains is necessary for a complete understanding.

Bacterial Resistance Mechanisms to this compound

Similar to other glycopeptide antibiotics, the primary mechanism of bacterial resistance to this compound involves modifications to the target site in the bacterial cell wall synthesis pathway. ontosight.ai

Modifications of Peptidoglycan Precursor Terminus

Resistance to this compound, as observed with vancomycin, can arise through alterations in the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. ontosight.ai Bacteria can acquire genetic modifications that lead to the synthesis of precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala. ontosight.ai Glycopeptide antibiotics like this compound and vancomycin bind with high affinity to the D-Ala-D-Ala terminus, inhibiting the transpeptidation and transglycosylation reactions necessary for cell wall synthesis. ontosight.aimims.commims.comnih.gov However, their binding affinity to precursors ending in D-Ala-D-Lac or D-Ala-D-Ser is significantly reduced, rendering the antibiotic ineffective. ontosight.ai This modification of the peptidoglycan precursor terminus is a well-established mechanism of resistance to glycopeptide antibiotics in Gram-positive bacteria, particularly in enterococci. ontosight.ainih.gov

Preclinical Research Models and Methodologies for Orienticin a Evaluation

Application of In Vitro Preclinical Models

In vitro studies are fundamental in the initial assessment of an antibiotic's activity. news-medical.netcreative-biolabs.com These studies are conducted using biological components or isolated living organisms outside of their normal biological context, such as in cell cultures or biochemical assays. news-medical.net They offer advantages such as being relatively cost-effective, efficient, and providing robust results under controlled conditions. news-medical.netcreative-biolabs.com

Cell-Based Assays for Antimicrobial Efficacy

Cell-based assays are widely used to determine the direct antimicrobial efficacy of compounds like Orienticin A against various bacterial strains. nih.govmdpi.com These assays typically involve exposing bacterial cultures to different concentrations of the antibiotic and measuring the resulting effect on bacterial growth or viability. Common methods include broth dilution and agar (B569324) diffusion tests, which help determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the antibiotic. nih.govmdpi.com

While specific detailed findings for this compound in such assays were not extensively available in the search results, related glycopeptide antibiotics like vancomycin (B549263) and oritavancin (B1663774) have been studied using these methods. For instance, studies on oritavancin have shown its potent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with low MIC values. researchgate.net this compound has been reported to be twofold less active than vancomycin in an examination of in vitro antibacterial activity against certain Staphylococcus aureus and Streptococcus faecalis strains. asm.org

Biofilm Eradication and Inhibition Studies

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides them with increased resistance to antibiotics. mdpi.combiocomposites.com Evaluating the ability of an antibiotic to inhibit biofilm formation or eradicate established biofilms is a crucial aspect of preclinical research, especially for infections where biofilms play a significant role. mdpi.comku.dk In vitro biofilm models are used to study the mechanisms of biofilm resistance and assess the effectiveness of antimicrobial agents against these complex structures. mdpi.com

Research on related glycopeptides and other antimicrobial agents has involved studying their impact on biofilm formation and eradication using various in vitro models. These studies often involve growing biofilms on different surfaces and then treating them with the antimicrobial compound to measure the reduction in biofilm mass or viable bacteria within the biofilm. mdpi.com While direct detailed data on this compound's activity against biofilms was not found, the importance of such studies for glycopeptide antibiotics is highlighted by the general challenges posed by biofilm-associated infections and the need for agents that can overcome biofilm-mediated resistance. mdpi.combiocomposites.com

Utilization of Animal Models in Glycopeptide Research

Animal models are indispensable in preclinical research to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of potential drug candidates in a complex living system before human trials. ppd.comnih.gov They provide insights into how the antibiotic behaves in a biological environment, including its distribution, metabolism, and excretion, as well as its effectiveness in treating actual infections. ppd.comnih.gov

Strategic Selection of Animal Models for Mechanistic Studies

The strategic selection of appropriate animal models is crucial for conducting mechanistic studies and evaluating the in vivo activity of glycopeptide antibiotics. nih.govgardp.org The choice of model depends on the specific research question, the type of infection being studied, and the characteristics of the pathogen. nih.gov Rodent models, such as mice and rats, are commonly used due to their relatively low cost, ease of handling, and the availability of genetic tools. nih.govnih.gov More complex models, like rabbits or hamsters, may be used for specific infection types, such as endocarditis or Clostridium difficile infections. nih.gov

Animal models allow researchers to investigate the in vivo efficacy of antibiotics against various bacterial infections, including those caused by resistant strains like MRSA. nih.govrsc.org Studies on oritavancin, a glycopeptide, have utilized mouse thigh infection models and burn wound infection models to demonstrate its efficacy against MRSA and Acinetobacter baumannii. rsc.orgrsc.org These models help to understand the antibiotic's activity within a living host and its impact on infection progression.

Limitations and Translational Challenges of Animal Models

Despite their importance, animal models have inherent limitations and pose translational challenges when extrapolating findings to humans. researchgate.netosf.ioresearchgate.net Significant physiological, genetic, and immunological differences exist between animal species and humans, which can lead to variations in drug metabolism, efficacy, and safety profiles. researchgate.netosf.ioresearchgate.net Animal models may not fully replicate the complexity and heterogeneity of human diseases, including the nuances of infection and the host immune response. researchgate.netresearchgate.net

Translational challenges include the difficulty in accurately predicting human responses based on animal data, the potential for irreproducible findings, and differences in disease progression and severity compared to human patients. osf.ioiasp-pain.org Factors such as differences in drug pharmacokinetics and pharmacodynamics between species can also impact the translatability of results. researchgate.net While animal models provide valuable preclinical data, these limitations necessitate careful interpretation of findings and highlight the need for a combination of in vitro, in vivo, and increasingly, in silico methods to build a comprehensive understanding of a compound's potential in humans. ppd.comnih.gov

Advanced Analytical Methodologies for Orienticin a Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in elucidating the intricate structure of Orienticin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique routinely used for determining the structural composition of organic compounds. azooptics.comresearchgate.net It provides detailed information about the chemical environment, number, and connectivity of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). azooptics.com

For complex molecules like this compound, both ¹H and ¹³C NMR spectra are crucial for complete structural elucidation. azooptics.comuq.edu.au ¹H NMR spectra reveal the different types of protons and their relative numbers, while ¹³C NMR provides information about the carbon framework. azooptics.com The analysis of chemical shifts, splitting patterns, and signal intensities in NMR spectra allows researchers to assign specific signals to different parts of the molecule, building a picture of its connectivity and functional groups. azooptics.comjchps.com

Two-dimensional ( multidimensional) NMR techniques, such as 2D correlated spectroscopy (COSY) and 2D nuclear Overhauser enhanced spectroscopy (NOESY), are particularly valuable for complex structures like this compound. researchgate.net COSY experiments help determine coupling connectivities between protons, while NOESY experiments provide information about the spatial relationships between protons, which is essential for confirming the three-dimensional structure and relative stereochemistry. researchgate.net Early structural studies on related vancomycin-group antibiotics, including UK-72,051 (identified as identical to this compound), heavily relied on ¹H NMR studies, including 2D techniques, to determine coupling connectivities and spatial relationships between protons.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. youtube.comscirp.org It is widely used for both the identification and quantification of analytes. youtube.comscirp.org

For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been employed in structural elucidation studies to determine its molecular weight. Modern MS techniques, often coupled with chromatography (e.g., LC-MS), offer high sensitivity and are essential for identifying and quantifying this compound, even in complex mixtures. scirp.orgmdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for determining the elemental composition of the intact molecule and its fragments. scirp.orgemerypharma.com Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion and analysis of the resulting fragment ions, providing detailed structural information that aids in confirming the identity of the compound and studying its fragmentation behavior. scirp.org This is particularly useful for identifying this compound and distinguishing it from closely related glycopeptides.

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and other components in a mixture, as well as for its quantitative analysis. sinica.edu.twnih.govchromtech.com Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase. sinica.edu.twchromtech.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the separation, identification, and quantification of a wide range of compounds, including antibiotics like this compound. nih.govbitesizebio.comnumberanalytics.com HPLC offers high sensitivity, rapid analysis times, and can be used for both analytical and preparative purposes. nih.gov

In the context of this compound research, reverse-phase HPLC is commonly employed for its purification and analysis. bitesizebio.com This mode of HPLC separates compounds based on their hydrophobicity, with more polar compounds eluting earlier. bitesizebio.com Crude eluates containing this compound from fermentation broths have been purified using reverse-phase HPLC.

HPLC is also crucial for assessing the purity of this compound samples and for quantitative analysis. sinica.edu.twnih.govchromtech.com By comparing the peak area or height of this compound in a sample to a calibration curve generated using known concentrations of the standard, researchers can accurately determine the amount of this compound present. sinica.edu.twchromtech.com HPLC can be coupled with various detectors, such as UV-Vis detectors or mass spectrometers (LC-MS), to enhance its capabilities for identification and quantification. scirp.orgemerypharma.combitesizebio.com

Development and Validation of Research Analytical Methods

The development and validation of analytical methods for this compound are critical to ensure the accuracy, precision, specificity, and reliability of the data obtained in research studies. emerypharma.comresearchgate.net Analytical method development involves selecting and optimizing techniques and parameters to measure a specific characteristic of the compound. emerypharma.comlabmanager.com Validation is the process of demonstrating that the developed method is suitable for its intended use and consistently produces reliable results. emerypharma.comresearchgate.net

Key parameters evaluated during method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. emerypharma.comlabmanager.comfda.gov Specificity ensures that the method measures only the analyte of interest (this compound) without interference from other components in the sample. emerypharma.com Linearity confirms that the method's response is directly proportional to the analyte concentration over a defined range. labmanager.com LOD and LOQ define the lowest concentrations of the analyte that can be detected and reliably quantified, respectively. emerypharma.comfda.gov Robustness assesses the method's ability to remain unaffected by small variations in method parameters. emerypharma.comfda.gov

A systematic approach, often involving experimental design, is recommended for method development and robustness studies. fda.gov Adherence to guidelines from regulatory bodies and organizations like the ICH (International Council for Harmonisation) is essential for validating analytical methods used in research, particularly if the findings are intended to support regulatory submissions. emerypharma.comlabmanager.comfda.gov

Challenges in Analytical Characterization of this compound in Complex Systems

Analyzing this compound in complex systems, such as fermentation broths or biological matrices, presents several analytical challenges. mdpi.comrsc.org These challenges often stem from the complexity of the matrix itself, which can contain numerous other compounds, including related glycopeptides, metabolites, and media components, that can interfere with the analysis of this compound. mdpi.com

The structural similarity of this compound to other members of the vancomycin (B549263) group of antibiotics can make it challenging to specifically identify and quantify this compound without interference. nih.gov Effective chromatographic separation is therefore paramount to isolate this compound from these closely related compounds before spectroscopic or mass spectrometric analysis. scirp.orgsinica.edu.tw

Furthermore, the relatively large molecular weight and complex structure of this compound can pose challenges for certain analytical techniques. nih.govnih.gov Sample preparation is a critical step in overcoming matrix effects and ensuring that this compound is in a suitable form for analysis. This may involve extraction, clean-up, and concentration steps. mdpi.com

Quantitative analysis in complex matrices requires robust methods that can accurately and precisely determine the concentration of this compound despite potential matrix effects. sinica.edu.twchromtech.com The development and validation of such methods, as discussed in Section 9.3, are essential to obtain reliable quantitative data in research involving complex systems. emerypharma.comresearchgate.net

Emerging Research Avenues and Future Directions for Orienticin a

Rational Drug Design Principles Applied to Orienticin A Analogues

Rational drug design principles are being applied to glycopeptide antibiotics to create compounds with improved properties and overcome resistance rjeid.comvietnamjournal.ru. Understanding the mechanism of action of natural and modified glycopeptides is considered a basis for this design rjeid.comresearchgate.net.

Semi-synthetic glycopeptide analogues active against resistant strains have been developed through various derivatization strategies rjeid.comnih.gov. Potential sites for modification on the glycopeptide scaffold include the free C-terminal carboxylic acid group, the vancosamine (B1196374) sugar primary amine (if present), and the N-terminal primary or secondary amine nih.gov. Strategies focus on rational design to improve potency and overcome resistance, including membrane-targeting approaches, backbone modifications, and hybrid antibiotic conjugates nih.gov.

Membrane-targeting groups can enhance the concentration of the glycopeptide on the bacterial membrane surface, increasing the chance of interaction with the target Lipid II and promoting dimerization nih.gov. Backbone modifications have also shown promise in improving potency against resistant strains nih.gov. For example, a vancomycin (B549263) analogue with an amidine modification and a chlorobiphenyl substituent showed significantly improved potency against VanA E. faecalis or E. faecium compared to the aglycon nih.gov.

The rational design of antibiotics, including de novo design and hybrids of several antimicrobial pharmacophores, aims to create molecules with new or additional drug target binding sites that enhance the antimicrobial effect synergistically and decrease resistance susceptibility mdpi.com.

Computational Chemistry and In Silico Modeling in this compound Discovery

Computational chemistry and in silico modeling play a crucial role in modern drug discovery, including the search for new and improved glycopeptide antibiotics patsnap.combioascent.com. These methods can simulate, predict, and design drug candidates before physical experiments, expediting target identification, lead discovery, and optimization patsnap.com.

Molecular Docking and Dynamics Simulations

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to its target protein patsnap.com. This helps in identifying potential binding affinities and modes of interaction patsnap.com. Molecular dynamics simulations provide a dynamic view of the interactions between drug candidates and their biological targets patsnap.com.

While direct studies on this compound using these specific methods were not prominently found in the search results, computational studies, including molecular docking and dynamics simulations, have been applied to related glycopeptide antibiotics like oritavancin (B1663774) to elucidate possible molecular targets and understand their mechanism of action researchgate.netresearchgate.netnih.gov. These methods can analyze the chemical structure of a compound and compare it with known databases of biological targets nih.gov.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis establishes quantitative relationships between chemical structures and biological activities to predict drug efficacy and toxicity patsnap.com. QSAR models can be used to design novel drug candidates and predict their antibacterial properties researchgate.netresearchgate.net.

QSAR analysis has been applied to glycopeptide antibiotics to understand the structural features associated with their activity and to inform the design of more effective structures asm.orgnih.gov. Studies have identified hydrogen bonding and electrostatic interactions as predominant factors in substrate recognition for vancomycin-like molecules rsc.org. QSAR models can help predict the activity of glycopeptide derivatives against resistant strains based on their structural characteristics nih.gov.

Adoption of Advanced Preclinical Research Technologies

Advanced preclinical research technologies are being adopted to provide more physiologically relevant models for studying the efficacy of potential drug candidates, including glycopeptide antibiotics elveflow.com.

3D Cell Culture and Organ-on-Chip Systems

Traditional two-dimensional (2D) cell culture models have limitations in reproducing the complex microenvironment of organs or tissues mdpi.com. Three-dimensional (3D) cell culture models, such as spheroids and organoids, integrate biomaterials resembling the extracellular matrix and provide a closer approximation to physiological conditions, enhancing cell-cell and cell-matrix interactions elveflow.commdpi.com.

Organ-on-a-chip (OoC) technology represents a significant advancement, using microfluidic devices to replicate organ-level functions by integrating living cells, mechanical forces, and controlled fluid flow elveflow.commdpi.comelveflow.com. These systems can simulate the microenvironment and function of human organs, enabling real-time monitoring of cellular responses under dynamic conditions elveflow.com. OoC technology offers a more representative in vitro model, bridging the gap between preclinical and clinical outcomes in drug development elveflow.com.

Identification of Unexplored Research Gaps and Collaborative Opportunities

Research into this compound, while linked to the broader study of glycopeptide antibiotics, presents several unexplored avenues and opportunities for collaboration. A primary research gap lies in fully elucidating the specific advantages this compound may offer over existing glycopeptides, particularly against resistant bacterial strains ontosight.ai. While its structural differences, such as the presence of three sugar residues compared to vancomycin's two, and the absence of chlorine at the 10-position, are known ontosight.aimdpi.com, the precise impact of these variations on its pharmacological profile, including binding affinity to modified peptidoglycan precursors (like D-Ala-D-Lac), requires further detailed investigation.

Another significant gap pertains to comprehensive in vivo studies. Much of the current understanding of this compound appears to be based on its structural similarity and in vitro behavior compared to vancomycin ontosight.ai. There is a need for extensive in vivo efficacy studies against a range of relevant bacterial pathogens, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), to determine its therapeutic potential in complex biological systems.

Furthermore, the biosynthetic pathway of this compound in Amycolatopsis orientalis offers unexplored research opportunities. While genomic scanning of A. orientalis has revealed potential for producing various secondary metabolites, including glycopeptides like vancomycin and orienticin mdpi.com, a detailed understanding of the specific genes and enzymes involved in the biosynthesis of this compound, and how this pathway might be engineered for yield optimization or structural modification, represents a notable gap. Research into the cytochrome P450-catalyzed reactions potentially involved in its biosynthesis could also be a fruitful area uq.edu.au.

Investigating potential synergistic effects of this compound with other antimicrobial agents or adjuvants is another area requiring exploration ontosight.ai. Given the increasing challenge of antibiotic resistance, combination therapies are becoming increasingly important, and the interactions of this compound in such regimens are largely unknown.

Collaborative opportunities exist across several domains to address these gaps. Partnerships between academic research groups specializing in natural product chemistry, microbiology, and infectious diseases could facilitate the comprehensive characterization of this compound's activity spectrum and mechanism against resistant strains. Collaborations with institutions possessing expertise in structural biology could provide detailed insights into the binding interactions of this compound with bacterial cell wall precursors, potentially revealing unique binding modes or affinities compared to vancomycin. Furthermore, partnerships with biotechnology or pharmaceutical companies could accelerate the process of in vivo testing, pharmacokinetic and pharmacodynamic studies, and potential clinical development. Exploring the genetic potential of Amycolatopsis species through collaborative genomic and metabolomic studies could also lead to the discovery of novel this compound analogs or related compounds with improved properties mdpi.com.

Potential Research Gaps for this compound:

| Research Area | Unexplored Aspects |

| In vivo Efficacy | Efficacy against a broad spectrum of resistant pathogens in animal models. |

| Mechanism Against Resistance | Detailed binding studies with modified peptidoglycan precursors (e.g., D-Ala-D-Lac). |

| Biosynthetic Pathway Engineering | Identification and manipulation of specific genes for yield or structural modification. |

| Synergistic Effects | Interactions with other antibiotics or adjuvants. |

| Pharmacokinetics/Pharmacodynamics | Absorption, distribution, metabolism, and excretion profiles. |

Table: Identified Research Gaps for this compound

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the purity and structural integrity of Orienticin A?

- Methodological Answer : Purity and structural confirmation require a multi-technique approach. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is used to assess purity (>95% typically required for biological assays) . Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and Mass Spectrometry (MS) are critical for structural elucidation. For example, J-resolved NMR can resolve stereochemistry, while High-Resolution MS (HRMS) confirms molecular formula .

Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity?

- Methodological Answer : Follow standardized protocols such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination. Include positive controls (e.g., known antibiotics) and solvent controls to rule out non-specific effects. Use clinical isolates and reference strains to ensure reproducibility. Document growth conditions (e.g., media, temperature) and endpoint criteria (e.g., optical density thresholds) in the methods section .

Q. What are the key considerations for optimizing extraction yields of this compound from natural sources?

- Methodological Answer : Screen solvent systems (e.g., methanol-water, ethyl acetate) and extraction methods (e.g., Soxhlet, ultrasound-assisted). Quantify yields via HPLC and validate with triplicate experiments. Include a table comparing solvent polarity, extraction time, and yield percentages. Optimize pH and temperature to stabilize the compound during extraction .

Table 1 : Common Techniques for this compound Characterization

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity using I² statistics . For example, if I² > 50%, explore sources of variability (e.g., assay protocols, strain differences). Design follow-up experiments to test hypotheses generated from the review, such as standardizing inoculum size or using isogenic mutant strains .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Combine multi-omics approaches (e.g., transcriptomics, proteomics) with phenotypic assays. Use CRISPR-Cas9 libraries to identify gene knockouts that confer resistance. Validate targets via surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements . Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective in overcoming challenges in the total synthesis of this compound due to its complex stereochemistry?

- Methodological Answer : Employ retrosynthetic analysis to identify key chiral centers. Use asymmetric catalysis (e.g., Sharpless epoxidation) and chiral HPLC for enantiomer separation. Validate intermediates via X-ray crystallography. Document reaction yields and stereochemical outcomes in a stepwise table .

Table 2 : Framework for Resolving Data Contradictions

| Step | Action | Tools/References |

|---|---|---|

| 1 | Systematic review | PRISMA guidelines, Cochrane Handbook |

| 2 | Heterogeneity analysis | I² statistic, meta-regression |

| 3 | Hypothesis testing | Controlled in vitro/in vivo experiments |

Methodological Guidance for Publishing

Q. How should researchers structure a manuscript reporting novel derivatives of this compound?

- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthesis protocols (e.g., reaction conditions, purification steps). Use supplementary materials for extensive spectral data (NMR, HRMS). Discuss bioactivity trends using scatter plots or heatmaps to correlate structural modifications with efficacy .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.